3-(2-(Phenylthio)acetamido)butanoic acid
Description
3-(2-(Phenylthio)acetamido)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted at the 3-position with an acetamido group bearing a phenylthio (–S–C₆H₅) moiety.
Key structural attributes:
- Molecular formula: Likely C₁₂H₁₅NO₃S (estimated based on analogs).
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-[(2-phenylsulfanylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-9(7-12(15)16)13-11(14)8-17-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
CBLZZYPWWZDCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Phenylthio)acetamido)butanoic acid typically involves the reaction of phenylthioacetic acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Phenylthio)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with the phenylthio group replaced by the nucleophile.
Scientific Research Applications
3-(2-(Phenylthio)acetamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(Phenylthio)acetamido)butanoic acid involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The amide bond may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Phenylthio vs. Sulfur’s electronegativity may also facilitate hydrogen bonding or metal coordination .
- Aromatic vs. Heterocyclic Substituents : Pyridylthio (as in cefapirin) introduces nitrogen, enabling additional polar interactions critical for antibiotic activity . Trifluoromethyl groups (e.g., in ) increase metabolic stability and binding affinity to hydrophobic enzyme pockets.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
